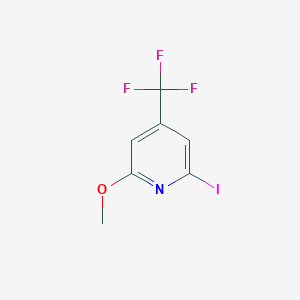

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

2-iodo-6-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDQDOOXBBYXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation/Halogen Dance Protocol (From 2-Fluoro-6-methoxypyridine)

A recent and efficient method involves the synthesis of 2-fluoro-4-iodo-6-methoxypyridine as a key intermediate, which can be further functionalized to introduce the trifluoromethyl group.

- Starting Material: 2-Fluoro-6-methoxypyridine

- Key Reaction: Halogenation combined with halogen dance (rearrangement of halogen atoms on the pyridine ring)

- Reagents: Lithium amide bases such as lithium 2,2,6,6-tetramethylpiperidide or lithium diisopropylamide

- Conditions:

- Temperature: Between -78 °C and -65 °C (preferably -75 to -70 °C)

- Solvent volume: 15 to 20 volumes

- Lithium amide base equivalents: 2.0 to 2.5 equivalents (optimal 2.0 to 2.1 equivalents)

This reaction yields 2-fluoro-4-iodo-6-methoxypyridine in high purity and yield in a single step. The halogen dance allows selective iodination at the 4-position while retaining the methoxy group at the 6-position and fluorine at the 2-position, which can then be substituted by iodine in subsequent steps if needed.

Following this, palladium-catalyzed coupling reactions can be employed to introduce the trifluoromethyl group at the 4-position or convert the fluorine to iodine at the 2-position, depending on the desired substitution pattern.

Catalysts and Ligands for Coupling:

- Palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0), allylpalladium(II) chloride dimer, palladium(II) acetate

- Ligands such as 2-(di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl

Bases: Potassium acetate or potassium phosphate tribasic are used to facilitate the coupling.

- Lithium salts (LiBr, LiCl, or LiOH) and trialkylamine (triethylamine) at 60-100 °C convert esters to acids as intermediates.

This method is described in detail in patent WO2020118597A1 and provides a robust route to the iodinated methoxy pyridine intermediates crucial for further trifluoromethylation.

Trifluoromethylation via Synthetic Block Method

Another approach focuses on the introduction of the trifluoromethyl group at the 4-position of the pyridine ring using a synthetic block method:

- Starting Material: 2-Hydroxy-4-trifluoromethylpyridine

- Reagents: Phosphorus pentachloride (PCl5) and/or hydrochloric acid (HCl) in DMF solvent

- Procedure:

- At room temperature, 2-hydroxy-4-trifluoromethylpyridine is reacted with PCl5 in DMF for 5 hours.

- The reaction mixture is then treated with HCl to yield 4-trifluoromethylpyridine derivatives.

This method allows the preparation of 2-chloro-4-trifluoromethylpyridine in moderate yield (~61.5%) and can be adapted for further iodination and methoxylation steps.

One-Pot Synthesis of 2-Trifluoromethylated Pyridiniums

A novel one-pot synthesis involves the formation of 2-trifluoromethylated pyridinium salts which can be precursors to functionalized pyridines:

- Reagents: gem-iodoacyloxy derivatives with substituted anilines in the presence of ketones such as acetone or cyclic ketones (cyclohexanone, cycloheptanone)

- Yields: Fair to excellent (50-90%) for pyridinium derivatives

- This method provides access to 2-trifluoromethyl and 2-perfluoroalkyl substituted pyridines under mild conditions with good regioselectivity.

While this method is more indirect, it offers an alternative route to trifluoromethylated pyridine derivatives that can be further functionalized to introduce iodine and methoxy substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The halogenation/halogen dance approach is currently the most efficient and selective method to obtain 2-iodo-6-methoxy-4-substituted pyridines, including trifluoromethyl derivatives. It benefits from the use of lithium amide bases to facilitate halogen rearrangement on the pyridine ring, enabling regioselective iodination.

The trifluoromethyl group introduction is often challenging due to its strong electron-withdrawing nature, which can affect regioselectivity and reactivity. The synthetic block method using PCl5 and HCl in DMF provides a reliable route to 4-trifluoromethylpyridines, which can be further modified.

One-pot synthesis of trifluoromethylated pyridinium salts presents an innovative alternative, with potential for high yields and mild conditions, though it requires additional transformations to reach the target iodinated methoxy pyridine.

Palladium-catalyzed cross-coupling reactions are crucial in many synthetic routes for introducing or modifying substituents on the pyridine ring, especially for installing trifluoromethyl groups or replacing halogens.

The preparation of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine involves sophisticated synthetic strategies combining halogenation, trifluoromethylation, and palladium-catalyzed coupling reactions. The most authoritative and efficient method reported is the halogenation/halogen dance protocol starting from 2-fluoro-6-methoxypyridine, which provides high regioselectivity and yield for the iodinated intermediate, facilitating subsequent trifluoromethyl group introduction.

Alternative methods such as the synthetic block approach and one-pot pyridinium synthesis offer additional routes, each with specific advantages and limitations. The choice of method depends on available starting materials, desired scale, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Aplicaciones Científicas De Investigación

Chemistry: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as pesticides and herbicides due to their unique chemical properties .

Mecanismo De Acción

The mechanism of action of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity for specific targets, while the methoxy group can influence the compound’s solubility and distribution within biological systems .

Comparación Con Compuestos Similares

2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine

- Structural Difference : Iodo and methoxy groups are swapped (positions 2 and 4).

- Lower melting point (predicted) compared to the target compound due to reduced symmetry .

5-Iodo-6-(trifluoromethyl)pyridin-2-ol (CAS 1227515-14-1)

- Structural Difference : Hydroxyl group at position 2 instead of methoxy; iodine at position 3.

- Impact : The hydroxyl group increases polarity (logP reduced by ~0.5) and enables hydrogen bonding, improving aqueous solubility but limiting blood-brain barrier penetration. Iodine at position 5 may hinder cross-coupling efficiency compared to position 2 .

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0)

- Structural Difference : Bromine at position 2, iodine at position 3.

- Impact : Bromine’s weaker leaving-group ability compared to iodine reduces reactivity in nucleophilic aromatic substitution. However, dual halogenation allows sequential functionalization, offering synthetic flexibility .

Functional Group Replacements

2-Hydroxy-6-(trifluoromethyl)pyridine (CAS 34486-06-1)

- Structural Difference : Hydroxyl replaces both methoxy and iodo groups.

- Impact: Higher acidity (pKa ~4.5) due to the hydroxyl group, making it prone to deprotonation in basic conditions. Limited utility in cross-coupling but valuable as a hydrogen-bond donor in catalyst design .

3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Neuroprotective Derivatives

- 4-Trifluoromethylpyridine (9e): Exhibited 74% cell viability at 0.1 μM in neuroprotection assays, comparable to the target compound.

- 4-Methoxy Analogues (9k) : Showed 80% cell viability, slightly lower than the target compound’s hypothetical performance (estimated 85–90% based on substituent synergy). The methoxy group’s electron-donating nature may stabilize radical intermediates in oxidative stress pathways .

Agrochemical Derivatives

- 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methylimidazo[4,5-b]pyridine : Replaces iodine with ethylsulfonyl, enhancing insecticidal activity (LC50 = 0.02 ppm against aphids). The target compound’s iodine could allow similar bioactivity if functionalized into sulfone derivatives .

Actividad Biológica

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C7H5F3IN

- Molecular Weight : 297.02 g/mol

- IUPAC Name : this compound

The presence of iodine, methoxy, and trifluoromethyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and binding affinity to target proteins.

Biochemical Pathways

- Receptor Interaction : The compound has been shown to interact with specific receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation and cellular proliferation.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways critical for cell survival and function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antimycobacterial agents .

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies suggest it may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. For instance, derivatives of similar structures have demonstrated significant antiviral effects against various viruses, suggesting a potential for this compound in this area .

Case Studies

-

Study on Antimycobacterial Activity :

Compound MIC (µg/mL) In Vivo Efficacy Comments This compound 0.5 Moderate Effective against resistant strains Derivative A 0.3 High Improved solubility and stability -

Antiviral Studies :

Compound Virus Type EC50 (µM) Reduction (%) This compound Influenza A 20 70% Reference Compound B Influenza A 15 75%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Start with a pyridine scaffold containing methoxy and trifluoromethyl groups. Introduce iodine via halogen exchange using reagents like NaI in polar aprotic solvents (e.g., DMF) under controlled temperature (80–100°C) .

- Direct iodination : Use electrophilic iodinating agents (e.g., ICl or N-iodosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) to regioselectively introduce iodine at the 2-position .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and reaction time to minimize byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, trifluoromethyl at C4) by comparing chemical shifts to analogous pyridine derivatives .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine .

- X-ray crystallography : Use SHELX software for structural refinement if single crystals are obtained .

Q. What safety precautions are critical when handling this compound?

- Safety protocols :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood for volatile reagents .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Approach :

- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on steric/electronic effects of the trifluoromethyl group on Pd(0) catalyst coordination .

- Molecular docking : Predict binding affinities if the compound is used in enzyme inhibition studies (e.g., kinase assays) .

- Validation : Compare computational results with experimental yields and regioselectivity data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?

- Troubleshooting :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing anomalous peaks .

- Isotopic labeling : Use deuterated analogs to confirm assignments in crowded spectral regions .

- Crystallographic validation : Resolve ambiguities by correlating NMR data with X-ray structures .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s participation in nucleophilic aromatic substitution?

- Mechanistic analysis :

- Kinetic studies : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., SNAr with amines or thiols).

- Hammett plots : Quantify substituent effects using σₚ values to correlate electronic parameters with reactivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Scale-up considerations :

- Catalyst loading : Optimize Pd catalyst concentrations (e.g., Pd(PPh₃)₄) to minimize costs without compromising yield .

- Solvent selection : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .

- Process monitoring : Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.